molecular formula C18H22O5 B1668921 Phenol, 4-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-dimethoxy- CAS No. 156951-82-5

Phenol, 4-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-dimethoxy-

Cat. No.: B1668921
CAS No.: 156951-82-5
M. Wt: 318.4 g/mol
InChI Key: YUHRVKGYFHPWRI-UHFFFAOYSA-N
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Description

Phenol, 4-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-dimethoxy- is an organic compound with the molecular formula C16H18O3 This compound is characterized by the presence of a phenol group substituted with a 2-(3,4-dimethoxyphenyl)ethyl group and two methoxy groups at the 2 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-dimethoxy- typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and 2,6-dimethoxyphenol.

    Grignard Reaction: The 3,4-dimethoxybenzaldehyde is first converted to 3,4-dimethoxyphenylmagnesium bromide using a Grignard reagent.

    Coupling Reaction: The 3,4-dimethoxyphenylmagnesium bromide is then coupled with 2,6-dimethoxyphenol in the presence of a catalyst such as copper(I) bromide to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of Phenol, 4-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-dimethoxy- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, efficient catalysts, and automated purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-dimethoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the phenol ring.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like bromine, chlorine, and nitrating agents are used for substitution reactions.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Halogenated, nitrated, or other substituted phenols.

    Coupling Reactions: Biaryl compounds and other coupled products.

Scientific Research Applications

Phenol, 4-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-dimethoxy- has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals, dyes, and pharmaceuticals.

Mechanism of Action

The mechanism of action of Phenol, 4-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-dimethoxy- involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also interact with enzymes and receptors involved in inflammation and cancer, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Phenol, 3,4-dimethoxy-: Similar structure but lacks the 2-(3,4-dimethoxyphenyl)ethyl group.

    2-(3,4-Dimethoxyphenyl)ethanol: Contains a similar phenyl group but with an ethanol substituent instead of a phenol group.

    3,4-Dimethoxyphenylacetic acid: Similar phenyl group with an acetic acid substituent.

Uniqueness

Phenol, 4-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-dimethoxy- is unique due to the presence of both the 2-(3,4-dimethoxyphenyl)ethyl group and the two methoxy groups at the 2 and 6 positions

Properties

IUPAC Name

4-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-dimethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O5/c1-20-14-8-7-12(9-15(14)21-2)5-6-13-10-16(22-3)18(19)17(11-13)23-4/h7-11,19H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUHRVKGYFHPWRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCC2=CC(=C(C(=C2)OC)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20415692
Record name Phenol, 4-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20415692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156951-82-5
Record name Chrysotoxine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=156951-82-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 4-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20415692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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